molecular formula C13H13NS B1597117 2-[4-(Methylsulfanyl)phenyl]aniline CAS No. 178817-11-3

2-[4-(Methylsulfanyl)phenyl]aniline

Cat. No.: B1597117
CAS No.: 178817-11-3
M. Wt: 215.32 g/mol
InChI Key: XHACECRHUMLJDO-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenyl]aniline is a biphenyl derivative featuring an aniline group (NH₂) at the 2-position of one benzene ring and a methylsulfanyl (SMe) group at the 4-position of the adjacent phenyl ring. This compound belongs to a class of aromatic amines with thioether functionalities, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties. The sulfanyl group enhances lipophilicity and may influence redox reactivity, making it a candidate for catalytic applications or as a synthetic intermediate .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHACECRHUMLJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375009
Record name 2-[4-(Methylsulfanyl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178817-11-3
Record name 2-[4-(Methylsulfanyl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[4-(Methylsulfanyl)phenyl]aniline, also known as a methylthio-substituted aniline derivative, has garnered attention in recent years for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H13N1S1
  • Molecular Weight : 229.31 g/mol

The presence of the methylsulfanyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various pathogens. A study conducted on synthesized derivatives showed that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.070 - 8.95 μM
Escherichia coli4.66 - 35.8 μM

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

Antiprotozoal Activity

In vitro studies have demonstrated the efficacy of related compounds against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The substitution of phenyl groups was found to enhance activity significantly, indicating a structure-activity relationship (SAR) that could be exploited in drug development.

Protozoan Species IC50 (µM)
E. histolytica0.740
G. intestinalisNot specified

The results indicated that 2-phenyl substitution is crucial for enhancing antiprotozoal activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methylsulfanyl group can participate in hydrophobic interactions, while the aniline moiety may engage in hydrogen bonding with biological macromolecules.

Interaction with Biological Macromolecules

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Receptor Binding : It has potential binding affinity to receptors involved in inflammatory responses.

Case Studies

  • Antimicrobial Studies : A comprehensive evaluation of several derivatives of this compound revealed that modifications in substituents significantly influenced their antimicrobial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Compounds derived from this scaffold have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, implicated in inflammatory processes. Results indicated promising anti-inflammatory activities, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2-[4-(Methylsulfanyl)phenyl]aniline is utilized as a precursor for synthesizing various heterocyclic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in designing new materials and pharmaceuticals.

Reaction TypeDescription
Electrophilic SubstitutionCan replace hydrogen atoms with electrophiles like halogens.
Nucleophilic ReactionsReacts with electrophiles to form new compounds.

Recent studies have investigated the biological activities of this compound and its derivatives against various pathogens. For instance, it has shown potential antibacterial properties against strains such as Staphylococcus aureus.

Case Study: Antimicrobial Activity

  • Tested Against: Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC): Ranged from 0.070 to 8.95 μM across various derivatives .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. It is being investigated as a lead compound for developing new drugs targeting specific biological pathways.

Pharmacokinetic Properties:

  • LogD: Indicates lipophilicity, which is crucial for drug absorption.
  • Solubility: Essential for bioavailability in therapeutic applications.
PropertyValue
LogD2.3
Solubility (μM)>200

Case Study 1: Inhibition of Calmodulin-Dependent Kinases

Research has highlighted the role of compounds similar to this compound in inhibiting calmodulin-dependent kinases, which are implicated in insulin signaling pathways. These inhibitors restore insulin sensitivity in models of diet-induced obesity .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to evaluate their activity against specific targets like protein kinases. The modifications on the aniline structure significantly influenced their biological activity, indicating that subtle changes can enhance efficacy or selectivity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural distinctions among sulfanyl-substituted anilines arise from:

  • Position of substituents (ortho, meta, or para on the aniline ring).
  • Nature of the sulfanyl-attached group (alkyl, aryl, heterocyclic).
  • Oxidation state of sulfur (sulfanyl vs. sulfonyl).
Table 1: Structural and Molecular Data of Selected Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[(4-Methylbenzyl)sulfanyl]aniline 136620-24-1 C₁₄H₁₅NS 229.34 Aniline, thioether, methylbenzyl
4-[2-(Methylsulfanyl)ethyl]aniline 233772-17-3 C₉H₁₃NS 167.27 Aniline, thioethyl
4-(Methanesulfonylmethyl)aniline 24176-70-3 C₈H₁₁NO₂S 193.24 Aniline, sulfonylmethyl
4-(Methylsulfanyl)-N-(2-phenylethyl)aniline Not provided C₁₅H₁₇NS 243.37 N-phenethyl, thioether
2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline Not provided C₁₅H₁₈N₂OS 274.38 Pyridinyl, thioether, methoxy

Crystallographic Insights

  • Structural validation tools (e.g., SHELX, OLEX2) have been critical in resolving the conformations of sulfanyl-aniline derivatives, aiding in the design of molecularly imprinted polymers .

Challenges and Opportunities

  • Limited solubility data (e.g., 4-[2-(Methylsulfanyl)ethyl]aniline lacks reported boiling points ) highlight gaps in physicochemical characterization.

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